Direct Comparison: 4,4-Difluorocyclohexyl Derivatives Show Superior P‑gp Inhibition vs. Non‑Fluorinated Cyclohexyl Scaffolds
In a direct head‑to‑head study, the 4,4‑difluorocyclohexyl‑containing analogues 53 and 109 demonstrated potent inhibition of P‑gp photolabeling with IC50 values of 0.1 μM and 0.76 μM, respectively [1]. In contrast, the non‑fluorinated cyclohexyl analogue (compound 1) exhibited no such inhibitory activity; instead, it functioned as a P‑gp ATPase stimulator [1].
| Evidence Dimension | Inhibition of [125I]-IAAP photolabeling to P‑glycoprotein (P‑gp) |
|---|---|
| Target Compound Data | Analogue 53: IC50 = 0.1 μM; Analogue 109: IC50 = 0.76 μM |
| Comparator Or Baseline | Non‑fluorinated cyclohexyl analogue (compound 1): No inhibition (ATPase stimulator) |
| Quantified Difference | Functional inversion from stimulation to inhibition with sub‑micromolar potency |
| Conditions | [125I]-IAAP photolabeling assay using membranes from P‑gp‑overexpressing cells |
Why This Matters
For scientists developing P‑gp inhibitors to overcome multidrug resistance, the 4,4‑difluorocyclohexyl motif is essential for achieving potent, functional inhibition, which non‑fluorinated cyclohexyl analogs completely fail to provide.
- [1] Patel, B. A., Abel, B., Barbuti, A. M., Velagapudi, U. K., Chen, Z. S., Ambudkar, S. V., & Talele, T. T. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P‑Glycoprotein. Journal of Medicinal Chemistry, 61(3), 834–864. https://doi.org/10.1021/acs.jmedchem.7b01340 View Source
